molecular formula C15H13FO2 B7869164 2-(Benzyloxy)-1-(2-fluorophenyl)ethanone

2-(Benzyloxy)-1-(2-fluorophenyl)ethanone

Cat. No.: B7869164
M. Wt: 244.26 g/mol
InChI Key: GIUUPQFIPDASFQ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-(2-fluorophenyl)ethanone is an organic compound that features a benzyloxy group and a fluorophenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-(2-fluorophenyl)ethanone typically involves the reaction of 2-fluorobenzaldehyde with benzyl alcohol in the presence of a base to form the benzyloxy intermediate. This intermediate is then subjected to oxidation to yield the final product. Common reagents used in this process include sodium hydroxide and an oxidizing agent such as potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-(2-fluorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-(Benzyloxy)-1-(2-fluorophenyl)acetic acid.

    Reduction: 2-(Benzyloxy)-1-(2-fluorophenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-1-(2-fluorophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-(2-fluorophenyl)ethanone involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the fluorophenyl group can enhance the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-1-(4-fluorophenyl)ethanone
  • 2-(Benzyloxy)-1-(3-fluorophenyl)ethanone
  • 2-(Benzyloxy)-1-(2-chlorophenyl)ethanone

Uniqueness

2-(Benzyloxy)-1-(2-fluorophenyl)ethanone is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interactions compared to other similar compounds. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

2-(Benzyloxy)-1-(2-fluorophenyl)ethanone is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a benzyloxy group and a fluorinated phenyl moiety, which may enhance its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1402742-11-3
  • Molecular Formula : C16H15F O2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The benzyloxy group enhances lipophilicity, facilitating membrane penetration, while the fluorine atom may influence electronic properties, affecting binding affinity and reactivity with biological molecules. These interactions can modulate several biochemical pathways, leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives containing the benzyloxy group demonstrated potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, potentially through the modulation of signaling pathways involved in inflammation .

Anticancer Potential

Emerging research has explored the anticancer potential of this compound. In cell line studies, it was found to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression at the G2/M phase . This suggests that this compound could serve as a lead compound in developing new anticancer therapies.

Case Studies

  • Antibacterial Activity Study : A comparative study involving various benzyloxy-substituted compounds demonstrated that those with fluorine substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. The study utilized MIC assays against Escherichia coli and Staphylococcus aureus, confirming the effectiveness of fluorinated derivatives .
  • Anti-inflammatory Mechanism Investigation : A detailed investigation into the anti-inflammatory mechanisms revealed that the compound inhibited inducible nitric oxide synthase (iNOS) activity, which is crucial in the inflammatory response. The IC50 values for inhibition ranged from 432.6 to 1188.7 μM, indicating moderate potency .
  • Cancer Cell Apoptosis Induction : In a study focusing on breast cancer cell lines (MCF-7), treatment with this compound led to significant apoptosis induction, with increased levels of active caspases noted post-treatment. This underscores its potential as an anticancer agent .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus (MIC 3.12-12.5 μg/mL)
Anti-inflammatoryInhibition of iNOS (IC50 432.6 - 1188.7 μM)
AnticancerInduction of apoptosis in MCF-7 cells

Properties

IUPAC Name

1-(2-fluorophenyl)-2-phenylmethoxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c16-14-9-5-4-8-13(14)15(17)11-18-10-12-6-2-1-3-7-12/h1-9H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUUPQFIPDASFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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